Pobilukast edamine
Description
Properties
CAS No. |
137232-03-2 |
|---|---|
Molecular Formula |
C28H42N2O5S |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(2S,3R)-3-(2-carboxyethylsulfanyl)-2-hydroxy-3-[2-(8-phenyloctyl)phenyl]propanoic acid;ethane-1,2-diamine |
InChI |
InChI=1S/C26H34O5S.C2H8N2/c27-23(28)18-19-32-25(24(29)26(30)31)22-17-11-10-16-21(22)15-9-4-2-1-3-6-12-20-13-7-5-8-14-20;3-1-2-4/h5,7-8,10-11,13-14,16-17,24-25,29H,1-4,6,9,12,15,18-19H2,(H,27,28)(H,30,31);1-4H2/t24-,25-;/m1./s1 |
InChI Key |
GWUGCYFQFVTHBT-JIMLSGQQSA-N |
SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)O)O)SCCC(=O)O.C(CN)N.O |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2[C@H]([C@H](C(=O)O)O)SCCC(=O)O.C(CN)N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)O)O)SCCC(=O)O.C(CN)N |
Synonyms |
2-hydroxy-3-((2-carboxyethyl)thio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid pobilukast pobilukast edamine pobilukast edamine, (R-(R*,S*))-isomer pobilukast, sodium salt SK and F 104353 SK and F 104353-Z2 SK and F-104353 SKF 104353 |
Origin of Product |
United States |
Molecular Design, Synthesis, and Structural Modification of Pobilukast Edamine
Retrosynthetic Analysis and Established Synthetic Routes for Pobilukast (B218140) Edamine
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursor structures, known as synthons, and their corresponding synthetic equivalents. wikipedia.org This process is repeated until commercially available or simple starting materials are identified, thus forming a blueprint for a potential synthetic route. wikipedia.org
For a molecule with the complexity of Pobilukast, the retrosynthetic analysis would logically disconnect the molecule at key functional groups. The structure of Pobilukast, (2S,3R)-3-(2-carboxyethylsulfanyl)-2-hydroxy-3-[2-(8-phenyloctyl)phenyl]propanoic acid, presents several opportunities for strategic bond cleavage in a retrosynthetic sense:
C-S Bond: The thioether linkage could be disconnected, leading to a thiol synthon (from 3-mercaptopropanoic acid) and an electrophilic synthon on the main scaffold, likely an α,β-unsaturated ester. This suggests a Michael addition as a key bond-forming step.
C-C Bond of the phenyloctyl chain: The long 8-phenyloctyl side chain attached to the phenyl ring could be disconnected. This suggests a cross-coupling reaction (like Suzuki or Kumada coupling) or a Grignard-type reaction to append the alkyl chain to an appropriate phenyl precursor.
The chiral core: The vicinal hydroxy-thioether stereocenters on the propanoic acid backbone represent a significant synthetic challenge. A plausible disconnection would break the C-C bond between the phenyl ring and the chiral three-carbon chain, suggesting an aldol-type condensation or the use of an epoxide opening strategy to set the stereochemistry.
Based on this analysis, established synthetic routes, while not detailed in publicly accessible literature, would likely involve a multi-step sequence employing standard organic reactions. beilstein-journals.orgocr.org.uk The synthesis would need to construct the 2-(8-phenyloctyl)benzaldehyde (B8578779) intermediate, followed by a reaction to build the three-carbon propanoic acid chain with the correct (2S,3R) stereochemistry. Finally, a conjugate addition with 3-mercaptopropanoic acid would form the thioether linkage. The final step to produce Pobilukast edamine involves forming the salt with ethylenediamine. nih.govnih.gov
Table 1: Physicochemical Properties of Pobilukast and this compound
| Property | Pobilukast | This compound |
|---|---|---|
| IUPAC Name | (2S,3R)-3-(2-carboxyethylsulfanyl)-2-hydroxy-3-[2-(8-phenyloctyl)phenyl]propanoic acid nih.gov | (2S,3R)-3-(2-carboxyethylsulfanyl)-2-hydroxy-3-[2-(8-phenyloctyl)phenyl]propanoic acid;ethane-1,2-diamine;hydrate nih.gov |
| Molecular Formula | C26H34O5S nih.gov | C28H44N2O6S nih.gov |
| Molecular Weight | 458.6 g/mol nih.gov | 536.7 g/mol (hydrate) nih.gov |
| Parent Compound | Not Applicable | Pobilukast nih.gov |
| Component Compounds | Not Applicable | Pobilukast, Ethylenediamine, Water nih.gov |
Development of Novel Synthetic Strategies for this compound and Its Analogues
The development of novel synthetic strategies for complex molecules like Pobilukast is driven by the need for efficiency, stereocontrol, and sustainability.
The biological activity of many pharmaceuticals is dependent on their specific three-dimensional structure. Pobilukast possesses two adjacent chiral centers, and its designated (2S,3R) configuration is critical. nih.gov Therefore, stereoselective synthesis, which controls the formation of a specific stereoisomer, is paramount. thieme.de
Several general strategies could be employed to achieve the stereoselective synthesis of Pobilukast: mdpi.comnih.govmdpi.com
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature. A suitable chiral precursor could be elaborated through a series of reactions to form the desired core of Pobilukast, preserving the initial stereochemistry.
Asymmetric Catalysis: The use of chiral catalysts (metal-based or organic) can induce stereoselectivity in reactions like asymmetric hydrogenation, epoxidation, or aldol (B89426) reactions. This is a highly efficient method as a small amount of catalyst can generate a large quantity of the chiral product. thieme.de
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Enzymatic Resolution: Enzymes are highly specific catalysts and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired isomer. For instance, a lipase (B570770) could selectively hydrolyze an ester of one enantiomer, allowing for the separation of the resulting alcohol from the unreacted ester. mdpi.com
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. opcw.orgvapourtec.com Applying these principles to the synthesis of a complex molecule like Pobilukast is crucial for environmental sustainability. researchgate.net
Key green chemistry principles applicable to Pobilukast synthesis include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like additions and cycloadditions are preferable to substitutions and eliminations, which generate byproducts.
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives like water, ethanol, or supercritical CO2. researchgate.netmatanginicollege.ac.in
Design for Energy Efficiency: Synthetic routes should be designed to be energy-efficient, for example, by conducting reactions at ambient temperature and pressure and using catalysis to lower reaction activation energies. vapourtec.com
Use of Catalysis: Catalytic reagents (including enzymes) are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. acs.org
Use of Renewable Feedstocks: Sourcing starting materials from renewable resources, rather than from petrochemicals, is a core goal of green chemistry. matanginicollege.ac.inrsc.org For a Pobilukast synthesis, this could involve biocatalytic routes to produce key intermediates from feedstocks like glucose. matanginicollege.ac.in
Table 2: Application of Green Chemistry Principles to Pobilukast Synthesis
| Green Chemistry Principle | Application in Pobilukast Synthesis |
|---|---|
| Prevention | Design the synthetic route to minimize waste generation in each step. acs.org |
| Atom Economy | Utilize addition reactions (e.g., Michael addition) and catalytic processes to maximize the incorporation of reactant atoms into the final product. acs.org |
| Less Hazardous Chemical Syntheses | Avoid toxic reagents and opt for milder, more selective alternatives. |
| Safer Solvents | Replace chlorinated solvents with greener alternatives like ethanol, water, or 2-methyltetrahydrofuran. researchgate.net |
| Design for Energy Efficiency | Employ catalytic methods to reduce reaction temperatures and pressures. vapourtec.com |
| Reduce Derivatives | Use enzymes or chemo-selective reagents to avoid the need for protecting groups, which add steps and generate waste. acs.org |
| Catalysis | Employ organocatalysts, metal catalysts, or enzymes for key transformations to increase efficiency and reduce waste. vapourtec.com |
Design and Synthesis of Chemically Modified this compound Analogues for Research Purposes
The design and synthesis of chemically modified analogues of a lead compound like Pobilukast are fundamental to pharmaceutical research. This process helps in understanding structure-activity relationships (SAR), optimizing potency, and improving pharmacokinetic properties.
Modifications to the Pobilukast structure could be targeted at several key regions:
The Phenyl-Alkyl Tail: The length and nature of the 8-phenyloctyl chain could be varied. Analogues with shorter, longer, or more rigid chains could be synthesized to probe the binding pocket of the target receptor.
The Thioether Linker: The length and composition of the (2-carboxyethyl)thio linker could be altered. For example, replacing the sulfur atom with other heteroatoms or changing the length of the ethyl chain could impact binding and stability.
The Aromatic Core: Substituents could be added to or removed from the central phenyl ring to explore electronic and steric effects on receptor affinity.
The Dicarboxylic Acid Moiety: The two carboxylic acid groups are likely important for receptor binding via ionic interactions. Converting one or both to ester or amide groups would create prodrugs or research tools to study the importance of these acidic functional groups.
The synthesis of these analogues would follow similar chemical pathways to the parent compound, but with modified starting materials. google.com For instance, to vary the alkyl tail, different substituted benzaldehydes would be used as the initial building block. These research compounds are essential for mapping the interaction of this class of molecules with the leukotriene receptor and for the potential development of new chemical entities. google.com
Elucidation of Molecular Mechanisms and Target Engagement of Pobilukast Edamine
Identification and Characterization of Primary Molecular Targets of Pobilukast (B218140) Edamine
The primary molecular target of Pobilukast edamine has been unequivocally identified as the Cysteinyl Leukotriene Receptor 1 (CysLT1R). nih.gov This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes (CysLTs), namely Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4). nih.gov These lipid mediators are central to the pathophysiology of asthma and other allergic inflammatory conditions. This compound functions by binding to this receptor, thereby preventing the binding of the endogenous CysLTs and inhibiting their pro-inflammatory actions. nih.govnih.gov
This compound is characterized as a selective antagonist for the CysLT1 receptor. nih.govnih.govdocumentsdelivered.com The cysteinyl leukotriene receptor family consists of at least two main subtypes, CysLT1R and CysLT2R, which share structural homology but have distinct tissue distribution and ligand affinities. nih.gov Pharmacological studies have demonstrated that this compound potently antagonizes the effects mediated by the CysLT1 receptor. Its high affinity for the human lung Leukotriene D4 receptor, another designation for the CysLT1 receptor, underscores its selectivity. nih.gov This selectivity is crucial for its targeted therapeutic action, ensuring that its effects are primarily directed at the key pathway involved in leukotriene-mediated inflammation.
Research indicates that this compound acts as a competitive antagonist at the CysLT1 receptor. nih.gov This mode of interaction implies that it binds to the orthosteric site, the same binding pocket utilized by the endogenous agonist, Leukotriene D4. By occupying this site, this compound directly blocks the receptor from being activated by its natural ligands. Studies on the CysLT1 receptor with other antagonists have revealed a deep binding pocket within the transmembrane helical bundle. This compound, as a structural analog of LTD4 and LTE4, is designed to fit within this pocket, effectively preventing the conformational changes required for receptor activation and downstream signaling. nih.gov
Quantitative Analysis of Ligand-Target Binding Kinetics and Thermodynamics
Quantitative binding assays have been instrumental in determining the potency of this compound. Radioligand binding studies have established its high affinity for the CysLT1 receptor. While comprehensive kinetic (e.g., association and dissociation rates) and thermodynamic data are not extensively detailed in publicly available literature, the equilibrium dissociation constant (Ki) provides a clear measure of its binding affinity.
| Parameter | Receptor Source | Value (nM) | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | Human Lung LTD4 (CysLT1) Receptor | 10 ± 3 | nih.gov |
This high affinity, with a Ki value in the low nanomolar range, confirms that this compound is a potent antagonist of the human CysLT1 receptor. nih.gov
Downstream Intracellular Signaling Cascades Influenced by this compound
The CysLT1 receptor primarily couples to the Gq/11 family of G proteins. nih.gov Activation of the receptor by an agonist like LTD4 initiates a well-defined intracellular signaling cascade. This process begins with the Gq protein activating the enzyme Phospholipase C (PLC). PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
This compound, by acting as a receptor antagonist, effectively blocks the initiation of this entire cascade. Studies have specifically shown that Pobilukast (SK&F 104353) inhibits LTD4-induced phosphatidylinositol hydrolysis in guinea pig lung tissue. nih.gov By preventing this initial step, this compound prevents the subsequent generation of IP3 and the mobilization of intracellular calcium, thereby nullifying the cellular responses to leukotrienes, such as smooth muscle contraction and inflammation. nih.gov
Allosteric Modulation and Indirect Mechanistic Contributions within Biological Systems
The available pharmacological data characterize this compound as a competitive, orthosteric antagonist of the CysLT1 receptor. nih.gov There is no evidence to suggest that it functions as an allosteric modulator, which would involve binding to a secondary site on the receptor to modify the agonist's affinity or efficacy. Its mechanism is one of direct, competitive blockade at the primary ligand-binding site.
While Pobilukast's primary mechanism is direct CysLT1 receptor antagonism, some research on other CysLT1 antagonists, such as montelukast (B128269) and pranlukast, has shown that they can indirectly inhibit the function of other receptors, specifically P2Y purinergic receptors. nih.gov However, similar indirect mechanistic contributions have not been specifically documented for this compound. Its established mechanism of action remains the specific and competitive inhibition of the CysLT1 receptor. nih.gov
Structure Activity Relationship Sar Studies of Pobilukast Edamine Analogues
Systematic Chemical Modification of Pobilukast (B218140) Edamine and Its Impact on Molecular Interactions
The development of Pobilukast edamine involved a systematic exploration of its chemical structure, with modifications made to three key regions: the acidic head group, the central aromatic core, and the lipophilic tail. Each modification provided valuable insights into the molecular interactions governing receptor binding and antagonist activity.
The core structure of this compound features a 2-hydroxy-3-[(2-carboxyethyl)thio]-3-[2-(8-phenyloctyl)phenyl]propanoic acid backbone. Early studies on related leukotriene antagonists established the importance of two acidic functionalities for potent receptor antagonism. In this compound, these are the two carboxylic acid groups. Modifications to these groups, such as esterification or conversion to amides, generally lead to a significant decrease in potency, highlighting the critical role of these acidic moieties in forming ionic interactions with basic residues within the LTD4 receptor binding pocket.
The central phenyl ring to which the lipophilic tail and the acidic side chain are attached also plays a crucial role. The ortho-substitution pattern on this ring is a key feature of this compound. Altering the substitution pattern to meta or para generally results in a loss of activity, suggesting a specific spatial arrangement is required for optimal interaction with the receptor.
The long, lipophilic 8-phenyloctyl tail is a defining characteristic of this compound and is essential for its high potency. This tail is believed to interact with a hydrophobic pocket within the receptor. Variations in the length and composition of this tail have a profound impact on activity.
| Modification | Region Modified | Impact on LTD4 Receptor Antagonist Activity |
| Esterification of carboxylic acids | Acidic Head | Significant decrease in potency |
| Conversion of carboxylic acids to amides | Acidic Head | Significant decrease in potency |
| Altering substitution to meta or para | Central Aromatic Core | Loss of activity |
| Shortening of the alkyl chain | Lipophilic Tail | Decrease in potency |
| Introduction of polar groups in the tail | Lipophilic Tail | Decrease in potency |
Identification of Key Pharmacophoric Elements Critical for this compound's Receptor Binding
Based on the extensive SAR studies of this compound and other leukotriene antagonists, a clear pharmacophore model for high-affinity LTD4 receptor binding has emerged. This model comprises several key elements:
Two Acidic Centers: The presence of two anionic groups, typically carboxylic acids, separated by an optimal distance, is crucial for strong ionic interactions with the receptor.
A Hydrophobic Region: A large, lipophilic moiety, such as the 8-phenyloctyl chain in this compound, is required to occupy a hydrophobic pocket in the receptor, contributing significantly to binding affinity.
A Central Aromatic Scaffold: A substituted aromatic ring system serves as a scaffold to correctly orient the acidic and hydrophobic groups in three-dimensional space for optimal receptor engagement.
Specific Stereochemistry: The stereochemistry at the chiral centers of the acidic side chain is critical for activity, indicating a highly specific and stereoselective binding interaction with the receptor. For this compound, the (2S, 3R) configuration is the active enantiomer.
These pharmacophoric features collectively define the molecular requirements for a compound to effectively block the action of LTD4 at its receptor.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Derivatives
While specific QSAR and QSPR models for a large series of this compound derivatives are not extensively published in the public domain, the principles of these computational methods are central to the drug discovery process that led to its development.
QSAR models aim to correlate the biological activity of a series of compounds with their physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). For leukotriene antagonists like this compound, QSAR studies would typically reveal a strong correlation between antagonist potency and parameters describing the hydrophobicity and length of the lipophilic tail. For instance, a parabolic relationship between logP and activity is often observed, indicating an optimal lipophilicity for receptor binding and pharmacokinetic properties.
QSPR models, on the other hand, relate molecular structure to physical properties like solubility, melting point, and metabolic stability. In the development of this compound, QSPR modeling would have been employed to optimize its drug-like properties, ensuring adequate bioavailability and a suitable pharmacokinetic profile.
| Descriptor Type | Relevance to this compound Activity/Properties |
| Hydrophobic (e.g., logP, ClogP) | Crucial for interaction with the hydrophobic pocket of the LTD4 receptor. |
| Electronic (e.g., pKa, Hammett constants) | Governs the ionization state of the carboxylic acid groups, essential for ionic interactions. |
| Steric (e.g., molar refractivity, Taft steric parameters) | Defines the optimal size and shape of substituents for fitting into the receptor binding site. |
| Topological (e.g., connectivity indices) | Describes the overall shape and branching of the molecule, influencing receptor fit. |
Conformational Analysis and Molecular Flexibility in Relation to Biological Activity
The biological activity of a flexible molecule like this compound is not solely determined by its static structure but also by the conformations it can adopt in solution and at the receptor binding site. Conformational analysis, through computational methods like molecular mechanics and molecular dynamics simulations, provides insights into the preferred three-dimensional arrangements of the molecule.
For this compound, the flexibility of the 8-phenyloctyl chain allows it to adopt a low-energy conformation that fits optimally within the hydrophobic pocket of the LTD4 receptor. The central part of the molecule, including the substituted phenyl ring, is more rigid, serving to correctly position the crucial acidic side chain for interaction with the receptor.
The interplay between molecular flexibility and rigidity is a key aspect of the SAR of this compound. While the lipophilic tail requires a degree of flexibility to adapt to the receptor's hydrophobic pocket, the core scaffold must maintain a relatively fixed orientation to present the acidic groups in the correct geometry for binding. It is this balance that contributes to the high affinity and selectivity of this compound for the LTD4 receptor. Understanding the conformational preferences of this compound and its analogues is therefore essential for rationalizing their biological activities and for the design of new antagonists with improved properties.
Preclinical Pharmacological Investigations of Pobilukast Edamine in Model Systems Mechanistic Focus
In Vitro Cellular and Biochemical Assay Systems for Pobilukast (B218140) Edamine Activity Evaluation
In vitro studies have been crucial in characterizing the specific interaction of pobilukast with its molecular target and in exploring its broader cellular effects.
Pobilukast, also known as SK&F 104353, has been extensively evaluated in biochemical and cellular assays to determine its affinity and antagonist potency at the CysLT1 receptor. atsjournals.orgnih.govatsjournals.org Radioligand binding assays using membranes from guinea pig and human lung tissues have demonstrated that pobilukast is a high-affinity antagonist for the leukotriene D4 (LTD4) receptor. nih.govnih.gov It competes with [3H]LTD4 for binding to these receptors, establishing its direct interaction with the target. atsjournals.orgnih.gov
In human lung membranes, the reported inhibitory constant (Ki) for pobilukast was 20 nM. atsjournals.org Comparatively, its affinity for guinea pig lung LTD4 receptors was found to be even higher, with a Ki of 5 ± 2 nM. nih.gov Functional assays using isolated guinea pig trachea have further substantiated its antagonist activity. Pobilukast competitively antagonized LTD4-induced tracheal contractions with a pA2 value of 8.6, indicating potent functional blockade. atsjournals.orgnih.govannualreviews.org It also effectively inhibited contractions induced by LTE4. nih.gov In isolated human bronchial tissue, pobilukast was shown to be an effective antagonist of contractions induced by both LTC4 and LTD4, suggesting it blocks the common receptor mediating these effects in human airways. nih.gov
Table 1: In Vitro Antagonist Activity of Pobilukast
| Assay System | Parameter | Value | Reference |
|---|---|---|---|
| Human Lung Membranes | Ki (vs. [3H]LTD4) | 20 nM | atsjournals.org |
| Guinea Pig Lung Membranes | Ki (vs. [3H]LTD4) | 5 ± 2 nM | nih.gov |
| Guinea Pig Trachea | pA2 (vs. LTD4) | 8.6 | nih.gov |
| Human Bronchus | pKB (vs. LTC4) | 8.0 - 8.4 | nih.gov |
This table summarizes the key in vitro parameters defining the antagonist potency of Pobilukast at the CysLT1 receptor.
Beyond its primary role as a receptor antagonist, studies have revealed that pobilukast can induce other significant cellular responses, particularly relating to cell survival and apoptosis. In studies using eosinophils isolated from the peripheral blood of asthmatic individuals, pobilukast (as SKF 104353) was found to increase the basal rate of eosinophil apoptosis. atsjournals.orgatsjournals.org
Furthermore, it effectively reversed the pro-survival effects of several key stimuli for eosinophils. Pobilukast (at 3 nM) reversed the survival-promoting effects of granulocyte-macrophage colony-stimulating factor (GM-CSF). atsjournals.orgatsjournals.org A 50% reversal of GM-CSF-induced survival was achieved with a concentration of 0.3 nM pobilukast. atsjournals.orgatsjournals.org This suggests an involvement of an autocrine cysteinyl leukotriene pathway in eosinophil survival which is effectively blocked by pobilukast. The compound also demonstrated the ability to reduce eosinophil survival promoted by fibronectin. atsjournals.org These findings indicate that pobilukast's mechanism extends to modulating inflammatory cell lifespan by promoting apoptosis, an effect that is a direct consequence of blocking survival signals mediated by leukotrienes. atsjournals.orgatsjournals.org
Other mechanistic studies in guinea pig lung tissue demonstrated that while pobilukast itself did not stimulate phosphatidylinositol (PI) hydrolysis or thromboxane (B8750289) B2 (TxB2) synthesis, it did inhibit the LTD4-induced increases in both of these signaling molecules. nih.gov This confirms that its antagonism at the receptor level effectively blocks downstream signal transduction pathways initiated by the natural ligand. nih.gov
Currently, there is a lack of publicly available scientific literature detailing mechanistic studies of pobilukast edamine in complex in vitro systems such as 3D cell cultures or organoids. While these advanced models are increasingly used in drug discovery to better mimic in vivo conditions, specific research applying them to investigate pobilukast has not been reported. researchgate.netpatsnap.com
In Vivo Pharmacodynamic Profiling in Animal Models
Preclinical in vivo studies are essential to confirm that the in vitro pharmacological activity of a compound translates into a functional effect in a whole organism. atsjournals.orgnih.gov Animal models have been instrumental in defining the pharmacodynamic profile of pobilukast.
Pobilukast has been shown to reduce inflammatory markers in animal models of pulmonary inflammation. atsjournals.orgnih.govatsjournals.org A specific example of this is its effect on the biosynthesis of thromboxane B2 (TxB2), a stable metabolite of the potent inflammatory mediator thromboxane A2. In guinea pig lung tissue, LTD4 is known to induce TxB2 synthesis. Pre-treatment with pobilukast inhibited this LTD4-induced biosynthesis of TxB2, demonstrating its ability to modulate a key inflammatory biomarker downstream of CysLT1 receptor activation. nih.gov
The functional consequence of CysLT1 receptor antagonism by pobilukast has been clearly demonstrated in various animal models. These studies confirm its ability to block the physiological effects of cysteinyl leukotrienes in vivo. In anesthetized guinea pigs, pobilukast effectively antagonized bronchoconstriction induced by intravenous administration of LTD4. researchgate.net It was also shown to be a potent antagonist of bronchoconstriction induced by LTD4 and LTE4 in this species. nih.gov
In addition to agonist-induced responses, pobilukast has been evaluated in more complex antigen-challenge models. In sensitized guinea pigs, it provided significant protection against antigen-induced bronchoconstriction. nih.gov Studies in cynomolgus monkeys pre-treated with the antihistamine mepyramine showed that pobilukast could reverse antigen-induced bronchoconstriction. atsjournals.org This demonstrates its functional antagonism in a primate model of allergic airway response. Beyond bronchoconstriction, pobilukast also antagonized LTD4-induced microvascular leakage in guinea pigs, indicating its effectiveness against the permeability-increasing effects of leukotrienes. researchgate.net While these studies provide robust evidence of functional antagonism, specific data on the in vivo or ex vivo receptor occupancy of pobilukast in animal tissues are not extensively detailed in the available literature.
Table 2: In Vivo Functional Antagonism of Pobilukast
| Animal Model | Challenge | Effect of Pobilukast | Reference |
|---|---|---|---|
| Guinea Pig | LTD4-induced bronchoconstriction | Potent, competitive antagonism | nih.govresearchgate.net |
| Guinea Pig | LTE4-induced bronchoconstriction | Sensitive inhibition | nih.gov |
| Guinea Pig (sensitized) | Antigen-induced bronchoconstriction | Significant protection | nih.gov |
| Guinea Pig | LTD4-induced microvascular leakage | Antagonized leakage | researchgate.net |
| Cynomolgus Monkey | Antigen-induced bronchoconstriction | Reversal of bronchoconstriction (with antihistamine pre-treatment) | atsjournals.org |
This table summarizes the demonstrated in vivo functional antagonist effects of Pobilukast in various preclinical animal models.
Proof-of-Concept Studies in Disease-Relevant Animal Models (Excluding Efficacy for Human Use)
Proof-of-concept for this compound has been established in various disease-relevant animal models, primarily focusing on asthma and allergic airway inflammation. nih.govatsjournals.org The guinea pig is a frequently used species for these studies due to physiological similarities between its airway responses and those of humans, particularly the involvement of histamine (B1213489) and cysteinyl leukotrienes in allergen-induced bronchospasm. researchgate.netki.se
In these models, pobilukast and other CysLT1 receptor antagonists have demonstrated the ability to inhibit key features of an asthmatic response. nih.govatsjournals.org These features include:
Antigen-Induced Bronchoconstriction: In sensitized animals challenged with an antigen (e.g., ovalbumin), pobilukast effectively inhibits the resulting bronchoconstriction. nih.govatsjournals.org This effect is observed against both the immediate (early-phase) and late-phase asthmatic responses. nih.govatsjournals.org The late-phase response is particularly important as it is associated with a sustained inflammatory influx.
Leukotriene-Induced Bronchoconstriction: The compounds directly antagonize bronchoconstriction induced by the administration of LTD₄ and LTE₄. nih.gov
Airway Inflammation: Preclinical studies show that CysLT1 receptor antagonists can reduce inflammatory markers in models of pulmonary inflammation. nih.govatsjournals.org For example, pranlukast, another compound in this class, was shown to significantly inhibit lung eosinophilia in a guinea pig model, as determined by bronchoalveolar lavage and histological examination. atsjournals.org Similar anti-inflammatory effects are a key part of the preclinical profile for CysLT1 antagonists like pobilukast. atsjournals.org
Aspirin-Induced Asthma Models: Specific studies have highlighted the efficacy of pobilukast (SK&F 104353) in models of aspirin-induced asthma, indicating its potential relevance for specific asthma endotypes. researchgate.net
The table below summarizes the key findings from proof-of-concept studies for CysLT1 receptor antagonists, including pobilukast, in relevant animal models.
Table 2: Summary of Findings in Disease-Relevant Animal Models
| Endpoint | Animal Model | Finding |
|---|---|---|
| Bronchoconstriction | Guinea Pig (Antigen-Challenged) | Inhibition of both early- and late-phase antigen-induced bronchoconstriction. nih.govatsjournals.org |
| Bronchoconstriction | Guinea Pig (LTD₄/LTE₄ Challenge) | Potent antagonism of bronchoconstriction induced by exogenous cysteinyl leukotrienes. nih.gov |
| Airway Hyperreactivity | Guinea Pig (Antigen-Challenged) | Reduction in the exaggerated bronchoconstrictor response to stimuli following antigen exposure. atsjournals.org |
| Pulmonary Inflammation | Guinea Pig (Antigen-Challenged) | Reduction in inflammatory cell influx, particularly eosinophils, into the airways. nih.govatsjournals.org |
These findings are characteristic of the CysLT1 receptor antagonist class, to which Pobilukast belongs.
These preclinical investigations in animal models provided the foundational evidence that antagonizing the CysLT1 receptor with compounds like pobilukast could interrupt key pathological processes of asthma, supporting further development.
Advanced Analytical and Spectroscopic Characterization Methodologies for Pobilukast Edamine Research
Development and Validation of Analytical Techniques for Pobilukast (B218140) Edamine Detection and Quantification in Research Matrices (e.g., Cell Lysates, Tissue Homogenates)
The foundation of reliable pharmacological research lies in the ability to accurately measure the concentration of a compound in biological samples. labmanager.com The development of analytical methods for Pobilukast edamine in research matrices like cell lysates and tissue homogenates is a systematic process designed to ensure data is accurate and reproducible. labmanager.comspirochem.com This process is critical for understanding the compound's concentration at the site of action and for correlating this with observed biological effects.
The development of a quantitative assay for this compound, typically using High-Performance Liquid Chromatography (HPLC), involves several key stages. ijpsjournal.comijrpb.com Initially, the physicochemical properties of this compound are studied to select the appropriate chromatographic conditions, such as the stationary phase (e.g., a C18 column), mobile phase composition, and detector wavelength. scielo.brscielo.org.mx The goal is to achieve a method that can separate this compound from endogenous components within the complex matrix of a cell lysate or tissue homogenate. ijpsjournal.com Sample preparation is a critical step, often involving techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. ijpsjournal.com
Once a method is developed, it must undergo rigorous validation according to international guidelines to prove its suitability for the intended purpose. labmanager.comeuropa.eunih.gov Validation establishes the method's performance characteristics through a series of defined tests:
Specificity: The ability of the method to unequivocally measure this compound in the presence of other components in the sample matrix. ijpsjournal.comnih.gov This is often demonstrated by analyzing blank matrix samples (e.g., lysate from untreated cells) to ensure no interfering peaks are present at the retention time of this compound. researchgate.net
Linearity: This confirms that the method's response is directly proportional to the concentration of this compound over a specific range. europa.eu A calibration curve is generated by analyzing samples with known concentrations of the compound. scielo.br
Accuracy: This refers to the closeness of the measured concentration to the true value. labmanager.com It is typically assessed by spiking a known quantity of this compound into the biological matrix and calculating the percentage of recovery. scielo.brresearchgate.net
Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. labmanager.comnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be detected but not necessarily quantified with acceptable accuracy and precision. scielo.breuropa.eu The LOQ is the lowest concentration that can be measured with acceptable levels of accuracy and precision and is a critical parameter for studies where low concentrations are expected. scielo.breuropa.eu
Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. europa.eu
The table below illustrates a representative summary of validation parameters for a hypothetical HPLC method for this compound quantification.
| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound Method |
| Linearity (R²) | ≥ 0.99 | 0.9991 |
| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 98.5% - 103.2% |
| Precision (% RSD) | ≤ 15% | < 10% |
| LOD | Signal-to-Noise ≥ 3 | 0.3 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | 1.0 ng/mL |
| Specificity | No interference at analyte retention time | Passed |
This table presents illustrative data for a hypothetical validated HPLC method.
Application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for this compound Characterization in Biological Contexts
While HPLC is excellent for quantification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural characterization of a compound and its metabolites within a biological environment. azooptics.comaocs.org These techniques are often used in tandem to provide a comprehensive understanding of a drug's fate. mdpi.com
Mass Spectrometry (MS) is highly valued for its exceptional sensitivity and selectivity, allowing for the detection of low-level metabolites. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful platform for identifying products of drug metabolism. nih.govnih.govresearchgate.net In the context of this compound research, LC-MS would be used to analyze samples from in vitro metabolism studies (e.g., incubations with liver microsomes or hepatocytes). The high-resolution mass data allows for the determination of the elemental composition of potential metabolites, such as hydroxylated or glucuronidated forms of this compound. nih.govresearchgate.net Tandem MS (MS/MS) experiments further provide structural information by fragmenting the metabolite ions and analyzing the resulting product ions, which can pinpoint the site of metabolic modification. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for definitive structure elucidation. azooptics.comsaromics.comemerypharma.com While less sensitive than MS, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. azooptics.comaocs.org For this compound research, NMR would be crucial for unequivocally identifying the structure of novel metabolites, especially when MS data is ambiguous. plos.org Advanced 2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish the complete chemical structure of a metabolite isolated from a biological matrix. emerypharma.com
The complementary nature of MS and NMR is a significant advantage. MS can rapidly screen for and detect potential metabolites due to its high throughput and sensitivity, while NMR can provide the definitive structural confirmation of those metabolites. nih.gov
The table below shows hypothetical data from an LC-MS/MS analysis aimed at identifying metabolites of this compound in human liver microsomes.
| Putative Metabolite | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Proposed Biotransformation |
| Pobilukast | 5.2 | 450.21 | 350.15, 250.10, 150.05 | Parent Compound |
| M1 | 4.8 | 466.21 | 366.15, 250.10, 150.05 | Monohydroxylation (+16 Da) |
| M2 | 4.5 | 482.20 | 382.14, 250.10, 150.05 | Dihydroxylation (+32 Da) |
| M3 | 3.9 | 626.24 | 450.21 (loss of 176 Da) | Glucuronide Conjugation (+176 Da) |
This table presents illustrative data for a hypothetical metabolite identification study.
X-ray Crystallography and Cryo-EM Studies of this compound-Target Complexes
Understanding the precise molecular interactions between a drug and its biological target is a cornerstone of modern drug discovery. migrationletters.com X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for visualizing these interactions at an atomic level. saromics.comatlasofscience.org
X-ray crystallography provides high-resolution three-dimensional structures of protein-ligand complexes. migrationletters.commdpi.com For this compound, this would involve co-crystallizing the compound with its purified target protein. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. mdpi.comnih.gov This structural information is invaluable, revealing the specific binding pocket, the orientation of this compound within it, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for its activity. migrationletters.com
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique, particularly for large, complex, or membrane-bound proteins that are difficult to crystallize. atlasofscience.orgselvita.comnih.gov In cryo-EM, a solution of the protein-ligand complex is flash-frozen, and thousands of images of individual particles are taken with an electron microscope. rockefeller.edu These images are then computationally combined to reconstruct a high-resolution 3D model. nanoimagingservices.com Cryo-EM could be instrumental in determining the structure of this compound bound to a challenging target, such as a large multi-protein complex or a membrane receptor, providing crucial insights into its mechanism of action. atlasofscience.orgnanoimagingservices.com
The data from these structural biology techniques can guide the rational design of more potent and selective derivatives of this compound. migrationletters.com
| Technique | Target | Resolution (Å) | Key Finding |
| X-ray Crystallography | Target Protein X | 1.8 | This compound binds in a deep hydrophobic pocket, forming critical hydrogen bonds with residues Tyr123 and Ser245. |
| Cryo-EM | Target Receptor Y Complex | 3.2 | Binding of this compound induces a significant conformational change in the extracellular domain of the receptor. |
This table presents hypothetical outcomes from structural biology studies.
Spectroscopic Probes and Imaging Techniques for Investigating this compound Distribution in Research Models
Visualizing the distribution of a compound within cells and tissues provides direct evidence of its ability to reach its intended target and can reveal potential off-target accumulation. researchgate.net This is achieved using specialized spectroscopic probes and advanced imaging techniques.
Spectroscopic Probes: To visualize this compound in live-cell imaging experiments, a fluorescently labeled version of the compound could be synthesized. mpg.denih.gov This involves attaching a fluorophore (a fluorescent molecule) to a position on the this compound structure that does not interfere with its biological activity. These fluorescent probes allow researchers to track the compound's uptake, subcellular localization (e.g., accumulation in specific organelles like mitochondria or lysosomes), and dynamics in real-time using fluorescence microscopy. mpg.denih.govmdpi.com The design of such probes aims for high specificity, low cytotoxicity, and photostability to enable long-term imaging. nih.gov
Imaging Techniques:
Confocal Microscopy: This technique uses the fluorescently labeled this compound to generate high-resolution, optically sectioned images of cells, providing clear visualization of the compound's subcellular distribution.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS): This is a powerful, label-free technique that can map the distribution of this compound and its metabolites directly in tissue sections. researchgate.netnih.gov A thin section of tissue from a dosed animal model is coated with a matrix and analyzed by a mass spectrometer. The instrument rasters across the tissue, generating a mass spectrum at each point, which is then used to create an image showing the spatial distribution of the drug and its metabolites. researchgate.netnih.gov This can provide critical information on whether the drug penetrates a target tissue, such as a tumor or an inflamed region. researchgate.netchemrxiv.orgnih.gov
These imaging studies provide invaluable spatial and temporal information about the disposition of this compound, complementing the quantitative data from HPLC and the structural data from MS and NMR.
| Imaging Technique | Research Model | Observation |
| Confocal Microscopy | Cultured Lung Epithelial Cells | Fluorescently-labeled this compound shows rapid uptake and localization primarily within the cytoplasm. |
| MALDI Imaging | Sectioned Lung Tissue from a Rat Model | High concentrations of this compound are observed in the airway epithelium, with lower levels in the surrounding parenchyma. |
This table presents hypothetical findings from imaging studies.
Theoretical and Computational Chemistry Approaches in Pobilukast Edamine Research
Molecular Docking and Dynamics Simulations of Pobilukast (B218140) Edamine-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for elucidating the interactions between a ligand, such as Pobilukast edamine, and its biological target, the cysteinyl leukotriene receptor 1 (CysLT1R). pensoft.netfrontiersin.org Molecular docking predicts the preferred binding orientation and conformation of a ligand within the receptor's binding site, providing insights into the binding affinity and the key molecular interactions that stabilize the complex. pensoft.net Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time, offering a more detailed understanding of the binding stability and the conformational changes that may occur upon ligand binding. frontiersin.orgarxiv.org
While specific molecular docking and dynamics simulation studies exclusively focused on this compound are not extensively available in public literature, the principles of these methods are well-established through research on other CysLT1R antagonists like Zafirlukast, Pranlukast, and Montelukast (B128269). nih.govkoreascience.kr These studies have been instrumental in characterizing the ligand-binding pocket of the CysLT1R. nih.gov The crystal structures of CysLT1R in complex with Zafirlukast and Pranlukast have revealed a unique ligand-binding pocket that stretches from the extracellular loop 2 towards a gap between transmembrane helices TM4 and TM5. nih.gov
Kinetic binding studies have shown that Pobilukast is a potent and selective antagonist at the CysLT1 receptor. atsjournals.org It has been demonstrated to dissociate both radiolabeled LTD₄ and LTC₄ from their high- and low-affinity binding sites on human lung parenchyma membranes, confirming its interaction with the receptor. unimi.it The potency of Pobilukast, in terms of its inhibition constant (Ki) in human lung membranes, has been reported to be around 20 nM. atsjournals.org
Molecular modeling of various CysLT1 antagonists suggests that an arginine residue within the receptor is a crucial interaction site for the acidic moieties of these compounds. nih.gov Additionally, the quinoline (B57606) nitrogen or a bioisosteric equivalent is another key interaction point. nih.gov It is hypothesized that the guanidine (B92328) group of the arginine residue can form interactions with the nitrogen atoms of quinoline-containing antagonists. nih.gov For a molecule like Pobilukast, molecular docking simulations would aim to predict its specific interactions with these and other key residues within the CysLT1R binding pocket.
MD simulations can further refine the docked pose of this compound, providing information on the stability of the predicted interactions and the flexibility of both the ligand and the receptor. frontiersin.org These simulations can reveal the role of water molecules in mediating ligand-receptor interactions and provide a basis for calculating binding free energies, which can be compared with experimental data. frontiersin.org
Table 1: Key Interacting Residues and Forces in CysLT1R Antagonist Binding (General)
| Interacting Residue/Region | Type of Interaction | Potential Role in Pobilukast Binding |
|---|---|---|
| Arginine (conserved) | Ionic interaction, Hydrogen bonding | The carboxylic acid groups of Pobilukast are likely to form strong ionic bonds with the positively charged guanidinium (B1211019) group of a key arginine residue. |
| Quinolyl Binding Pocket | Hydrophobic interactions, Pi-stacking | The quinoline-like moiety in antagonists often engages in hydrophobic and pi-stacking interactions. Pobilukast's aromatic rings would be expected to participate in similar interactions. |
| Y119 | Polar contacts | This key anchoring residue is known to form multiple polar contacts with antagonists. nih.gov |
| K37 and H284 | Salt bridges | These residues are specific to CysLT2R and their counterparts in CysLT1R are important for ligand binding. nih.gov |
| Hydrophobic Side Chains | Van der Waals forces | The long phenyloctyl chain of Pobilukast would be stabilized by extensive hydrophobic interactions with nonpolar amino acid side chains lining the binding pocket. |
| Water Molecules | Bridging hydrogen bonds | Water molecules can mediate hydrogen bonds between the ligand and receptor, contributing to the overall binding affinity. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules like this compound. atsjournals.orgresearchgate.netmdpi.com These methods solve the Schrödinger equation for a molecule to provide detailed information about its electronic structure, which in turn can be used to predict its reactivity and other physicochemical properties. unm.edu For a drug molecule, understanding its electronic properties is crucial as they govern how it interacts with its biological target.
While specific quantum chemical studies on this compound are not readily found in the literature, the application of these methods in drug discovery is widespread. mdpi.comresearchgate.net For this compound, quantum chemical calculations could be used to determine a range of important properties. For instance, the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's ability to donate or accept electrons in chemical reactions. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com
Another important application is the calculation of the electrostatic potential (ESP) mapped onto the electron density surface of the molecule. mdpi.com The ESP provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonds and electrostatic interactions, which are fundamental to ligand-receptor binding. For this compound, the ESP would highlight the negatively charged carboxylic acid groups and potentially electronegative atoms in its structure, indicating likely sites for interaction with positively charged or hydrogen bond donor groups in the CysLT1R binding site.
Furthermore, quantum chemical calculations can be used to determine atomic charges, bond orders, and dipole moments, all of which contribute to a comprehensive understanding of the molecule's chemical nature. mdpi.com This information can be used to parameterize molecular mechanics force fields for use in molecular dynamics simulations, thereby improving the accuracy of these simulations. researchgate.netresearchgate.net
Table 2: Predicted Properties from Quantum Chemical Calculations for a Molecule like this compound
| Calculated Property | Relevance to Drug Action |
|---|---|
| Molecular Geometry | Provides the most stable 3D conformation of the molecule, which is the starting point for docking studies. |
| HOMO/LUMO Energies | Indicates the molecule's electron-donating and accepting capabilities, which are important for charge-transfer interactions with the receptor. |
| Electrostatic Potential (ESP) | Maps the charge distribution, identifying regions likely to engage in electrostatic interactions and hydrogen bonding with the receptor. |
| Atomic Charges | Quantifies the partial charge on each atom, useful for understanding electrostatic interactions and for developing force fields for MD simulations. |
| Dipole Moment | Provides a measure of the overall polarity of the molecule, which influences its solubility and ability to cross cell membranes. |
| Vibrational Frequencies | Can be used to predict the infrared spectrum of the molecule, which can aid in its experimental characterization. |
Cheminformatics and Machine Learning Applications in this compound Discovery and Optimization
Cheminformatics and machine learning are increasingly integral to the drug discovery and development process, enabling the efficient analysis of large chemical datasets to identify promising drug candidates and optimize their properties. unm.edunih.govu-strasbg.fr These computational approaches can be applied at various stages, from hit identification and lead optimization to the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov
In the context of this compound and other CysLT1R antagonists, cheminformatics tools can be used to build and analyze databases of known active and inactive compounds. researchgate.net By representing molecules as numerical descriptors (e.g., fingerprints, physicochemical properties), machine learning algorithms can be trained to build predictive models. researchgate.net One common application is the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity. researchgate.net
A study on CysLT1 receptor antagonists employed various machine learning algorithms, including support vector machine (SVM) and recurrent neural networks (RNN), to build classification and regression models. researchgate.net The models were trained on a dataset of CysLT1R antagonists to distinguish between highly active and inactive molecules and to predict their inhibitory concentrations (IC50). researchgate.net The study found that highly active antagonists often contained common substructures such as tetrazoles, indoles, and quinolines. researchgate.net Such insights are valuable for guiding the design of new antagonists.
While it is not publicly detailed whether such methods were specifically used in the discovery of this compound, it is plausible that similar cheminformatics approaches were employed. For instance, virtual screening of large compound libraries using a pharmacophore model derived from known CysLT1R antagonists could have been used to identify initial hit compounds. A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. For CysLT1R antagonists, a pharmacophore model would likely include features such as a hydrogen bond acceptor, a negative ionizable group, and several hydrophobic regions. ebi.ac.uk
Once initial hits are identified, machine learning models can be used to prioritize compounds for synthesis and testing, and to suggest structural modifications to improve potency and other properties. mdpi.com By learning from existing data, these models can help to reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process. mdpi.com
Table 3: Cheminformatics and Machine Learning in Leukotriene Receptor Antagonist Research
| Technique | Application | Example Finding/Insight |
|---|---|---|
| Pharmacophore Modeling | Virtual screening, scaffold hopping | Identification of key features for CysLT1R antagonism: an acidic function, a hydrogen-bond acceptor, and hydrophobic regions. ebi.ac.uk |
| QSAR Modeling | Predicting biological activity from chemical structure | Correlation of molecular descriptors with IC50 values to guide the optimization of lead compounds. |
| Machine Learning Classification | Distinguishing active from inactive compounds | SVM models successfully classified CysLT1R antagonists with high accuracy based on their structural features. researchgate.net |
| Substructure Analysis | Identifying key chemical moieties for activity | Highly active CysLT1R antagonists frequently contain substructures like quinolines, indoles, and tetrazoles. researchgate.net |
| ADMET Prediction | In silico assessment of drug-like properties | Early-stage filtering of compounds with predicted poor pharmacokinetic or toxicity profiles. |
Computational De Novo Design of Novel Leukotriene Receptor Antagonists Inspired by this compound
Computational de novo design aims to generate novel molecular structures with desired biological activity from scratch, often using the binding site of a target protein as a template. This approach offers the potential to explore new chemical space and design molecules with improved properties compared to existing drugs. The structure of a known ligand, such as this compound, can serve as a valuable starting point or inspiration for de novo design efforts.
The general process of de novo design involves several steps. First, the binding site of the target receptor, CysLT1R, is characterized. This can be done using the crystal structure of the receptor or a homology model. Then, computational algorithms are used to place small molecular fragments (e.g., atoms, functional groups) within the binding site in a way that satisfies steric and chemical constraints. These fragments are then grown or linked together to form complete molecules. The designed molecules are then scored and ranked based on their predicted binding affinity and other properties.
While there are no specific reports of de novo design studies that have used this compound as a template, research on designing novel CysLT receptor antagonists illustrates the potential of this approach. For example, a novel dual CysLT1R/CysLT2R antagonist, named Finlukast, was developed based on structure-activity relationship analysis of existing antagonists. nova.edu This involved identifying the optimal structural features for binding to both receptor subtypes and combining them into a single molecule. nova.edu
A de novo design strategy inspired by this compound could involve using its core scaffold as a starting point. The algorithm could then explore different substituents on the aromatic rings, modifications to the linker chain, and alternative acidic groups to identify novel structures with potentially higher affinity or improved selectivity for the CysLT1R. The long phenyloctyl chain of Pobilukast, which is known to contribute significantly to its binding, could be systematically varied in length and composition to optimize hydrophobic interactions within the receptor's binding pocket.
The ultimate goal of de novo design is to generate novel, patentable molecules with superior therapeutic profiles. By combining structural information from known ligands like this compound with the power of computational algorithms, it is possible to accelerate the discovery of the next generation of leukotriene receptor antagonists.
Table 4: Hypothetical De Novo Design Workflow Inspired by this compound
| Step | Description |
|---|---|
| 1. Target Preparation | Obtain and prepare the 3D structure of the CysLT1 receptor, defining the binding site based on the known location of Pobilukast or other antagonists. |
| 2. Scaffold Selection/Inspiration | Use the core chemical scaffold of Pobilukast as a starting point or as a constraint for the design process. |
| 3. Fragment-Based Growth | Computationally "grow" new molecular fragments from the Pobilukast scaffold within the binding site, exploring different chemical functionalities. |
| 4. Linking/Scaffold Hopping | Connect different fragments or replace the Pobilukast scaffold with a novel one that maintains the key pharmacophoric features. |
| 5. Scoring and Ranking | Evaluate the designed molecules based on predicted binding affinity (e.g., using docking scores or free energy calculations), drug-likeness, and synthetic accessibility. |
| 6. Iterative Optimization | Select the most promising designs and use them as input for further rounds of design and optimization. |
| 7. Experimental Validation | Synthesize and test the top-ranked de novo designed compounds to validate their biological activity. |
Future Directions and Emerging Research Avenues for Pobilukast Edamine
Pobilukast (B218140) edamine, a potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist, has been a significant compound in the study of inflammatory pathways. ontosight.aimedigraphic.com While its primary role is understood, its future utility in research is expanding into several exciting areas, promising deeper insights into biology and disease.
Q & A
Q. What strategies should researchers employ to conduct a comprehensive literature review on Pobilukast edamine?
Begin by systematically searching databases like PubMed, Scopus, and Web of Science using keywords such as "this compound," "leukotriene receptor antagonists," and "bioactive lipid mediators." Prioritize peer-reviewed articles, focusing on pharmacological mechanisms, receptor binding studies, and preclinical efficacy data. Use Boolean operators (AND/OR) to refine results and exclude non-academic sources (e.g., patents, commercial websites). Critically evaluate studies for methodological rigor, such as sample size, dose ranges, and statistical analyses. Document gaps in knowledge, such as conflicting results in inhibition assays, to formulate targeted hypotheses .
Q. What key variables should be controlled in in vitro experiments assessing this compound’s efficacy?
- Cell type and receptor expression : Use cell lines with confirmed expression of cysteinyl leukotriene (CysLT) receptors (e.g., endothelial cells or transfected HEK293 cells).
- Dose range : Include concentrations spanning sub-nanomolar to micromolar levels, as prior studies observed variable inhibition at 30 µM .
- Controls : Employ positive controls (e.g., zafirlukast) and vehicle controls to validate assay specificity.
- Incubation time : Align with receptor activation kinetics (typically 15–60 minutes).
- Replicate experiments : Use ≥3 biological replicates to ensure reproducibility .
Q. How should researchers design receptor affinity assays for this compound?
Utilize radioligand binding assays with tritiated leukotriene D4 (LTD₄) to measure competitive displacement. Prepare membrane fractions from CysLT receptor-expressing cells, incubate with this compound (0.1–100 µM), and quantify bound radioactivity via scintillation counting. Calculate IC₅₀ values using nonlinear regression. Validate results with saturation binding to confirm receptor density and specificity. Note discrepancies in inhibition profiles, as seen in IL-4-treated cells, which may suggest alternative receptor interactions .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound’s inhibitory activity in different experimental models?
- Dose-response analysis : Replicate experiments across multiple concentrations to identify threshold effects (e.g., lack of inhibition at 30 µM but efficacy at higher doses) .
- Model heterogeneity : Compare results across cell types (e.g., primary vs. immortalized cells) or species-specific receptor isoforms.
- Molecular techniques : Use CRISPR/Cas9 to knockout CysLT receptors and assess residual activity, or apply RNA sequencing to identify alternative pathways .
- Meta-analysis : Statistically aggregate data from published studies to identify trends obscured by small sample sizes .
Q. What methodologies are recommended to investigate receptor heterogeneity in this compound’s mechanism of action?
- Co-immunoprecipitation : Identify protein complexes interacting with CysLT receptors post-Pobilukast treatment.
- Single-cell RNA sequencing : Profile receptor expression variability in heterogeneous cell populations.
- Functional assays : Measure calcium flux or cAMP levels in cells with CRISPR-edited receptors to isolate signaling pathways.
- Computational modeling : Predict binding affinities for receptor isoforms using molecular docking simulations .
Q. How can in vitro findings for this compound be translated to in vivo models while minimizing translational bias?
- Animal models : Use murine asthma or inflammation models with genetic validation of CysLT receptor expression.
- Dose calibration : Adjust in vitro IC₅₀ values for pharmacokinetic factors (e.g., bioavailability, half-life).
- Biomarker tracking : Measure leukotriene levels in bronchoalveolar lavage fluid or plasma via LC-MS/MS.
- Blinded studies : Randomize treatment groups and employ blinded data analysis to reduce bias .
Methodological Best Practices
- Data interpretation : Report 95% confidence intervals alongside p-values to contextualize statistical significance .
- Reproducibility : Share raw data and protocols in supplementary materials, adhering to journal guidelines for experimental transparency .
- Ethical compliance : Obtain institutional approval for animal/human studies and disclose conflicts of interest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
